![molecular formula C7H11NO4 B176359 3-Morpholin-4-yl-3-oxopropanoic acid CAS No. 105397-92-0](/img/structure/B176359.png)
3-Morpholin-4-yl-3-oxopropanoic acid
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Description
“3-Morpholin-4-yl-3-oxopropanoic acid” is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.16700 . It is also known by other names such as “3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester” and “3-Morpholin-4-yl-3-phenyl-1H-indol-2-one” among others .
Synthesis Analysis
The synthesis of “3-Morpholin-4-yl-3-oxopropanoic acid” involves several methods . One method involves the reaction of the compound with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours . The yield of this reaction is approximately 92% .
Molecular Structure Analysis
The molecular structure of “3-Morpholin-4-yl-3-oxopropanoic acid” consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The exact mass of the compound is 173.06900 .
Chemical Reactions Analysis
The compound “3-Morpholin-4-yl-3-oxopropanoic acid” is involved in several chemical reactions. For instance, it can undergo a reaction with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours .
Physical And Chemical Properties Analysis
The compound “3-Morpholin-4-yl-3-oxopropanoic acid” has a boiling point of 412.3ºC at 760 mmHg . The flash point of the compound is 203.1ºC . The compound has a vapour pressure of 5.96E-08mmHg at 25°C and an index of refraction of 1.507 .
Scientific Research Applications
3-Morpholin-4-yl-3-oxopropanoic acid: A Comprehensive Analysis
Pharmaceutical Research: This compound is likely used in the synthesis of various pharmaceuticals due to its morpholine group, which is a common feature in drug molecules. It could be involved in creating prodrugs or active pharmaceutical ingredients (APIs) that target neurological disorders or diseases where morpholine derivatives are effective.
Organic Synthesis: As an oxopropanoic acid derivative, it may serve as a building block in organic synthesis, particularly in creating complex molecules through reactions like Michael addition, as indicated by the synthesis methods described in the search results .
properties
IUPAC Name |
3-morpholin-4-yl-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGHBHBZMHIHNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439908 |
Source
|
Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-3-oxopropanoic acid | |
CAS RN |
105397-92-0 |
Source
|
Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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